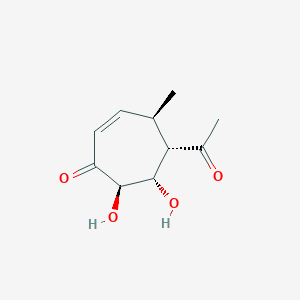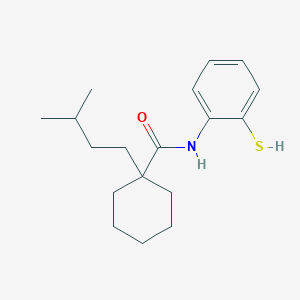
Cyclohexanecarboxamide, N-(2-mercaptophenyl)-1-(3-methylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxamide, N-(2-mercaptophenyl)-1-(3-methylbutyl)- is an organic compound that features a cyclohexane ring, a carboxamide group, and a mercaptophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, N-(2-mercaptophenyl)-1-(3-methylbutyl)- typically involves the following steps:
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting cyclohexanecarboxylic acid with an amine under dehydrating conditions.
Introduction of the Mercaptophenyl Group: The mercaptophenyl group can be introduced through a nucleophilic substitution reaction where a thiol group (-SH) is added to a phenyl ring.
Addition of the 3-Methylbutyl Group: The 3-methylbutyl group can be added via an alkylation reaction, where an alkyl halide reacts with the amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of catalysts, controlled temperatures, and pressures to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group (-SH) can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used as reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) can be used for electrophilic substitution.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Cyclohexanecarboxamide, N-(2-mercaptophenyl)-1-(3-methylbutyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxamide, N-(2-mercaptophenyl)-1-(3-methylbutyl)- involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The carboxamide group can participate in hydrogen bonding, affecting the compound’s binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxamide, N-(2-hydroxyphenyl)-1-(3-methylbutyl)-: Similar structure but with a hydroxy group instead of a mercapto group.
Cyclohexanecarboxamide, N-(2-aminophenyl)-1-(3-methylbutyl)-: Similar structure but with an amino group instead of a mercapto group.
Uniqueness
Cyclohexanecarboxamide, N-(2-mercaptophenyl)-1-(3-methylbutyl)- is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with hydroxy or amino groups.
Properties
CAS No. |
211513-22-3 |
|---|---|
Molecular Formula |
C18H27NOS |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
1-(3-methylbutyl)-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H27NOS/c1-14(2)10-13-18(11-6-3-7-12-18)17(20)19-15-8-4-5-9-16(15)21/h4-5,8-9,14,21H,3,6-7,10-13H2,1-2H3,(H,19,20) |
InChI Key |
OBWOWYBSZTURFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1(CCCCC1)C(=O)NC2=CC=CC=C2S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N,N'-1,2-phenylenebis[2-[(2-aminophenyl)thio]-](/img/structure/B15166975.png)
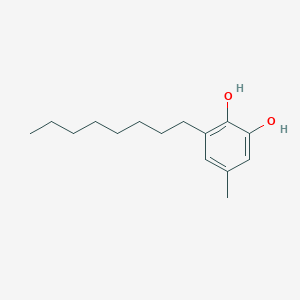
![(1S,2S,3S,5R)-3-Isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B15166983.png)
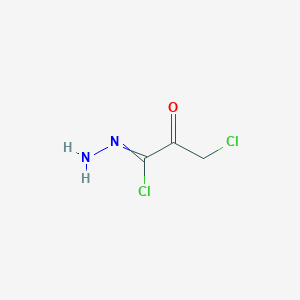
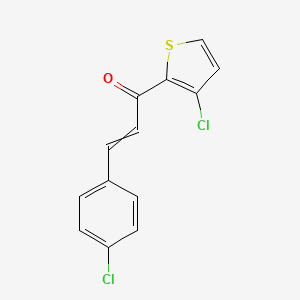

![2-[Bis(2-phosphonoethyl)amino]ethane-1-sulfonic acid](/img/structure/B15167007.png)
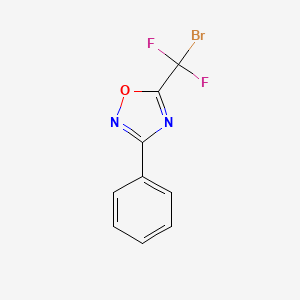
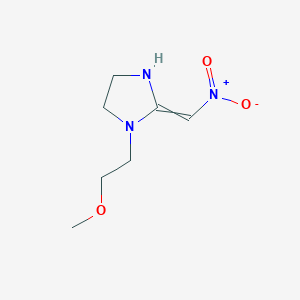
![2-Thiophenesulfonamide, N-[3-(2-furanylmethoxy)-2-quinoxalinyl]-](/img/structure/B15167037.png)
![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] pentanoate](/img/structure/B15167042.png)
![3-(1,1-Dimethylethoxy)-1-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-cyclopentanecarboxylic acid](/img/structure/B15167045.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide](/img/structure/B15167051.png)
